1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine
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Overview
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a boronic ester derivative of pyrazolo[3,4-b]pyridine. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the borylation of the corresponding pyrazolo[3,4-b]pyridine precursor. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form alcohols or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols: Resulting from oxidation reactions.
Scientific Research Applications
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of organic electronic materials and polymers.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action for 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetallation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific structure, which combines the pyrazolo[3,4-b]pyridine core with a boronic ester group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable tool for chemists.
Properties
Molecular Formula |
C13H18BN3O2 |
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Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-6-9-8-15-17(5)11(9)16-10/h6-8H,1-5H3 |
InChI Key |
GZQJZFNKFAOVRE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)C=NN3C |
Origin of Product |
United States |
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